molecular formula C17H14N2O3S B2825538 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 922013-07-8

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B2825538
CAS No.: 922013-07-8
M. Wt: 326.37
InChI Key: UVJRLDXVXQSGDS-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a complex organic compound that features a benzodioxole and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Benzothiazole Moiety: This involves the condensation of o-aminothiophenol with acetic acid or its derivatives under reflux conditions to form 2-methylbenzothiazole.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and benzothiazole moieties through an acetamide linkage. This can be achieved by reacting 1,3-benzodioxole-5-carboxylic acid with 2-methylbenzothiazole-6-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • 2-(benzo[d][1,3]dioxol-5-yl)methylamine
  • 2-(benzo[d][1,3]dioxol-5-yl)ethanol

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is unique due to its combined benzodioxole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-18-13-4-3-12(8-16(13)23-10)19-17(20)7-11-2-5-14-15(6-11)22-9-21-14/h2-6,8H,7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJRLDXVXQSGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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